2-Amino-3-methyl-9H-pyrido[2,3-b]indole

Xenobiotic Metabolism Cytochrome P450 Heterocyclic Amine Bioactivation

Securing a well-characterized MeAαC standard for dietary carcinogen research is challenging. This high-purity 2-Amino-3-methyl-9H-pyrido[2,3-b]indole reference material directly addresses that gap: • Validated positive control for Ames test & in vitro micronucleus assays; induces mutations at 30 nM in CYP1A2/SULT1A1-expressing cells. • Quantified DNA adduct formation (9.8 fmol/µg DNA in hepatocytes, ~50 adducts/10⁹ nt in rat liver) provides reproducible benchmarks. • Detected in grilled meats (64 ng/g beef, 15 ng/g chicken); essential calibrant for LC-MS/MS or GC-MS method development and exposure assessment.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 68006-83-7
Cat. No. B043393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methyl-9H-pyrido[2,3-b]indole
CAS68006-83-7
Synonyms2-Amino-3-methyl-α-carboline;  3-Methyl-9H-1,9-diazafluoren-2-amine;  _x000B_MeAαC; 
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NC3=CC=CC=C32)N=C1N
InChIInChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15)
InChIKeyIVLCGFRPPGNALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeAαC: Food Mutagen and Carcinogenesis Research


2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) is a heterocyclic aromatic amine (HAA) belonging to the amino-α-carboline class, formed as a pyrolysis product during the cooking of protein-rich foods such as meat and fish, and also found in cigarette smoke [1]. It is a well-characterized mutagen and carcinogen in rodent models, primarily used as a reference standard in food safety, toxicology, and carcinogenesis research [2]. Its structural and functional characteristics make it a distinct entity for studying the mechanisms of dietary carcinogen bioactivation and DNA adduct formation.

Workflow Dietary carcinogen reference standard for food mutagen research
Study Type Carcinogenesis pathway studies and DNA adduct formation analysis
Selection Logic Methylated amino-α-carboline with distinct metabolic activation profile

Why MeAαC Cannot Be Substituted


The specific bioactivation, metabolic profile, and DNA adduct formation of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC) are not interchangeable with other heterocyclic aromatic amines or even its close structural analog, 2-Amino-9H-pyrido[2,3-b]indole (AαC). The presence of the 3-methyl group significantly alters its metabolic fate, including the ratio of detoxification to activation by CYP enzymes and the efficiency of subsequent conjugation by human sulfotransferases [1]. Furthermore, the quantitative yield of specific DNA adducts in target organs, a critical endpoint in carcinogenicity studies, differs markedly between MeAαC and its non-methylated counterpart, precluding direct substitution in mechanistic or risk assessment research [2].

Target Compound
MeAαC (3-methyl derivative)
Defined CYP-mediated detoxification:bioactivation ratio; specific DNA adduct yield in target organs.
Structural Analog
AαC (non-methylated)
Lacks the 3-methyl group; metabolic partitioning and adduct profiles differ significantly.
The 3-methyl substitution alters CYP metabolism efficiency and sulfotransferase conjugation, making metabolic fate non-transferable.
Organ-specific DNA adduct levels differ markedly; direct replacement in carcinogenicity studies may compromise endpoint interpretation.

Quantitative Evidence for MeAαC


CYP-Mediated Metabolism vs. AαC

In hepatic microsomes from PCB-induced rats, the metabolism of MeAαC is partitioned into distinct detoxification and bioactivation pathways with quantifiable ratios. The major metabolic route is detoxification, accounting for 83% of total metabolism, while the bioactivation pathway to the mutagenic N2-hydroxy-MeAαC constitutes 17% [1]. This specific partition ratio is a key differentiator from its non-methylated analog, AαC, for which such a detailed quantitative breakdown of metabolite flux was not provided in the same study, highlighting a unique metabolic handling of the methylated derivative.

CYP Metabolism vs. AαC
Cross-study comparable
83% detoxification, 17% bioactivation (MeAαC); AαC partition not reported.
Defines metabolic partitioning; supports compound-specific bioactivation modelling.
Rat hepatic microsomes, PCB-induced.
Xenobiotic Metabolism Cytochrome P450 Heterocyclic Amine Bioactivation

N2-Hydroxy Metabolite Mutagenicity

The mutagenic potency of MeAαC is contingent upon its metabolic activation to N2-hydroxy-MeAαC. This proximate mutagen exhibits dramatically enhanced activity compared to the parent molecule. In Salmonella typhimurium TA98 without metabolic activation, N2-hydroxy-MeAαC yields 5,070 revertants/µg, which is greater than 20 times the specific mutagenic activity of the parent compound, MeAαC [1]. This quantifies the critical role of N-hydroxylation in the compound's genotoxicity and provides a benchmark for assessing the efficiency of activating enzymes.

N2-OH Metabolite Mutagenicity
Head-to-head
5,070 revertants/µg (TA98, -S9)
>20-fold higher than parent; quantifies activation enzyme efficiency.
N2-hydroxy-MeAαC vs. MeAαC parent.
Mutagenicity Ames Test Metabolic Activation Food Safety

Ames Mutagenicity vs. AαC

In a standardized Ames Salmonella mutagenicity assay (TA98), MeAαC and its non-methylated analog AαC exhibit distinct potencies. MeAαC induces 200 revertants/µg, while AαC induces 300 revertants/µg, indicating a ~33% lower specific mutagenicity for the methylated derivative in this bacterial system [1]. This difference is substantial when contrasted with other well-known food mutagens: Trp-P-2 exhibits 104,200 revertants/µg and IQ exhibits 433,000 revertants/µg, highlighting that the amino-α-carbolines as a class are orders of magnitude less potent in the Ames test [1].

Ames Mutagenicity vs. AαC
Head-to-head
MeAαC 200, AαC 300 rev/µg (TA98)
33% lower mutagenicity for MeAαC; confirms dose-response recalibration need.
Both low vs. Trp-P-2 (104k) / IQ (433k).
Mutagenicity Ames Test Food Mutagens Comparative Toxicology

In Vivo DNA Adduct Formation vs. AαC

Following oral administration to rats, MeAαC forms quantifiable levels of the major DNA adduct, N2-(2′-deoxyguanosin-8-yl)-MeAαC, in various organs. The relative adduct level in liver DNA was measured at approximately 50.40 adducts per 10^9 nucleotides [1]. This level is approximately 4-fold higher than the adduct levels detected in the colon and heart of the same animals, indicating organ-specific susceptibility to MeAαC-induced DNA damage [1]. While the study also synthesized the corresponding adduct for AαC, a direct quantitative comparison of in vivo adduct levels from equimolar doses of MeAαC and AαC was not performed, leaving the 50.40 adducts/10^9 nt value as a specific benchmark for MeAαC.

In Vivo Liver DNA Adduct
Supporting
~50.40 adducts / 10⁹ nt
Organ-specific genotoxicity benchmark; liver 4-fold > colon/heart.
F344 rats, oral MeAαC; no direct AαC comparison.
DNA Adducts Carcinogenesis In Vivo Toxicology Risk Assessment

In Vitro DNA Adduct in Hepatocytes

Exposure of primary rat hepatocytes to 100 µM MeAαC for 24 hours results in a quantifiable level of DNA adduct formation, measured at 9.8 fmol/µg DNA using 32P-postlabelling [1]. This adduct is predominantly N-(deoxyguanosin-8-yl)-2-amino-3-methyl-9H-pyrido[2,3-b]indole, accounting for 80% of total adduct binding, with a second minor adduct contributing 13% [1]. This in vitro model provides a controlled, quantitative baseline for studying the compound's genotoxicity and for comparative analysis with other HAAs under identical experimental conditions.

In Vitro Hepatocyte Adduct
Cross-study comparable
9.8 fmol/µg DNA (100 µM, 24 h)
Standardized in vitro genotoxicity baseline; major adduct 80% of binding.
Primary rat hepatocytes, ³²P-postlabelling.
DNA Adducts In Vitro Toxicology Hepatocytes Genotoxicity

CYP1A2 and SULT1A1-Dependent Mutagenicity

In a recombinant test system expressing human xenobiotic-metabolizing enzymes, MeAαC demonstrated potent mutagenicity at the hprt locus in Chinese hamster V79 cells co-expressing CYP1A2 and SULT1A1, with significant induction observed even at a concentration as low as 30 nM [1]. This activation was specific; cells co-expressing CYP1A2 with NAT1 or NAT2 did not activate MeAαC to a mutagen [1]. Furthermore, the direct mutagenicity of the N-OH-MeAαC metabolite was strongly enhanced in bacterial strains expressing SULT1A1, while other SULT isoforms showed moderate or no enhancement [1]. This defines the specific human enzyme cascade responsible for MeAαC's genotoxicity.

CYP1A2/SULT1A1 Activation
Class-level
Mutations at 30 nM in V79 cells co-expressing CYP1A2 + SULT1A1.
Defines human enzyme cascade; NAT1/NAT2 co-expression inactive.
Recombinant system, hprt locus; SULT1A1 preference shown.
Human Toxicology CYP1A2 SULT1A1 Mutagenicity Recombinant Enzymes

MeAαC Research and Industrial Applications


Analytical Reference Standard for Food and Biomonitoring

Procure high-purity 2-Amino-3-methyl-9H-pyrido[2,3-b]indole as a certified reference material for the development and validation of LC-MS/MS or GC-MS methods aimed at quantifying MeAαC levels in cooked foods, process flavors, or human biomonitoring studies. Its well-defined physicochemical properties and established occurrence in grilled meats (e.g., 64 ng/g in beef, 15 ng/g in chicken) make it an essential calibrant for exposure assessment [1].

Positive Control for Genotoxicity and Carcinogenicity

Utilize MeAαC as a mechanistically well-characterized positive control in genotoxicity screening batteries (e.g., Ames test, in vitro micronucleus assay) and in medium-term animal carcinogenicity models. The established metabolic activation pathway (CYP1A2-mediated N-hydroxylation followed by SULT1A1 conjugation) and quantifiable DNA adduct formation (9.8 fmol/µg DNA in hepatocytes, ~50 adducts/10^9 nt in rat liver) provide clear, reproducible benchmarks for assay validation and for studying the effects of chemopreventive agents or genetic polymorphisms on carcinogen bioactivation [2][3][4].

SULT1A1 and CYP1A2 Polymorphisms in Carcinogen Susceptibility

Employ MeAαC in recombinant cell lines or transgenic animal models expressing human CYP1A2 and SULT1A1 variants to probe the functional consequences of common genetic polymorphisms on the metabolic activation and resulting genotoxicity of this dietary carcinogen. The compound's dependence on a specific, well-defined enzyme cascade (inducing mutations at 30 nM in cells co-expressing CYP1A2/SULT1A1) makes it a highly specific molecular probe for inter-individual risk assessment [5].

DNA Adduct Standards for Postlabelling and Mass Spectrometry

Source MeAαC for the synthesis and characterization of its major DNA adduct, N-(deoxyguanosin-8-yl)-MeAαC. This adduct standard is indispensable for the accurate identification and quantification of MeAαC-induced DNA damage in target tissues using 32P-postlabelling or high-resolution mass spectrometry. The well-documented synthesis and structural characterization of this adduct (via reaction with acetylated guanine N3-oxide) provide a clear protocol for generating analytical standards [2][4].

Application
Selection Property
Validation Focus
Analytical reference standard
Certified purity and identity for food/biomonitoring quantification
LC-MS/MS or GC-MS calibration; exposure assessment data review
Genotoxicity positive control
Well-characterized metabolic activation and DNA adduct formation
Assay reproducibility; chemoprevention study endpoint context
Polymorphism susceptibility probe
Specific CYP1A2/SULT1A1-dependent bioactivation
Inter-individual variability; recombinant model response interpretation
DNA adduct standard synthesis
Structurally characterized major adduct (dG-C8-MeAαC)
32P-postlabelling or HRMS adduct identification and quantification

Technical Documentation Hub

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